molecular formula C11H15N7O B12911564 5-Amino-2-{[2-(propylamino)pyrimidin-5-yl]amino}pyrimidin-4(3H)-one CAS No. 77961-40-1

5-Amino-2-{[2-(propylamino)pyrimidin-5-yl]amino}pyrimidin-4(3H)-one

Cat. No.: B12911564
CAS No.: 77961-40-1
M. Wt: 261.28 g/mol
InChI Key: NMUJYPVBSZRPEA-UHFFFAOYSA-N
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Description

5-Amino-2-((2-(propylamino)pyrimidin-5-yl)amino)pyrimidin-4(1H)-one is a complex organic compound with a unique structure that includes two pyrimidine rings and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-((2-(propylamino)pyrimidin-5-yl)amino)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring through a condensation reaction between a β-diketone and a guanidine derivative.

    Propylamino Substitution: The final step involves the substitution of the amino group at the 2-position with a propylamino group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-((2-(propylamino)pyrimidin-5-yl)amino)pyrimidin-4(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and propylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-2-((2-(propylamino)pyrimidin-5-yl)amino)pyrimidin-4(1H)-one is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular pathways and mechanisms.

Medicine

In medicine, 5-Amino-2-((2-(propylamino)pyrimidin-5-yl)amino)pyrimidin-4(1H)-one is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance materials with specific functionalities.

Mechanism of Action

The mechanism of action of 5-Amino-2-((2-(propylamino)pyrimidin-5-yl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-((2-(methylamino)pyrimidin-5-yl)amino)pyrimidin-4(1H)-one
  • 5-Amino-2-((2-(ethylamino)pyrimidin-5-yl)amino)pyrimidin-4(1H)-one
  • 5-Amino-2-((2-(butylamino)pyrimidin-5-yl)amino)pyrimidin-4(1H)-one

Uniqueness

5-Amino-2-((2-(propylamino)pyrimidin-5-yl)amino)pyrimidin-4(1H)-one is unique due to its specific propylamino substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

CAS No.

77961-40-1

Molecular Formula

C11H15N7O

Molecular Weight

261.28 g/mol

IUPAC Name

5-amino-2-[[2-(propylamino)pyrimidin-5-yl]amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C11H15N7O/c1-2-3-13-10-14-4-7(5-15-10)17-11-16-6-8(12)9(19)18-11/h4-6H,2-3,12H2,1H3,(H,13,14,15)(H2,16,17,18,19)

InChI Key

NMUJYPVBSZRPEA-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC=C(C=N1)NC2=NC=C(C(=O)N2)N

Origin of Product

United States

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